[5-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(2-methoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a bicyclic compound featuring a methoxyphenyl group and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through the reduction of spirocyclic oxetanyl nitriles.
Introduction of the Methoxyphenyl Group: This step involves the functionalization of the azabicycloheptane core with a methoxyphenyl group, often through palladium-catalyzed reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of bicyclic compounds with biological targets.
Mechanism of Action
The mechanism of action for [5-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The azabicycloheptane core can mimic the structure of biologically active compounds, allowing it to bind to receptors or enzymes and modulate their activity . The methoxyphenyl group can further enhance these interactions by providing additional binding sites or altering the compound’s physicochemical properties.
Comparison with Similar Compounds
Similar Compounds
[5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl]methanol: This compound is similar but lacks the methoxy group, which can significantly alter its chemical and biological properties.
3-azabicyclo[3.1.1]heptanes: These compounds share the azabicycloheptane core but may have different substituents, leading to variations in their reactivity and applications.
Uniqueness
The presence of the methoxy group in [5-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it a unique and valuable compound for research and development.
Properties
CAS No. |
2703775-20-4 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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